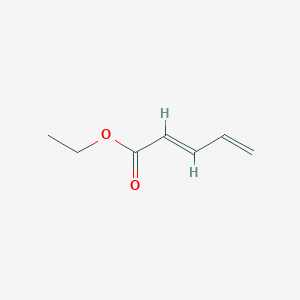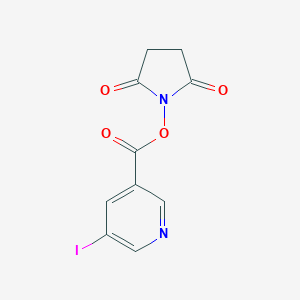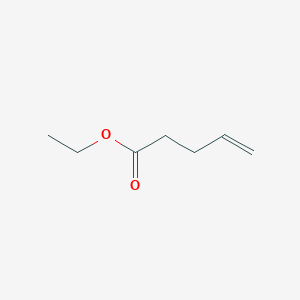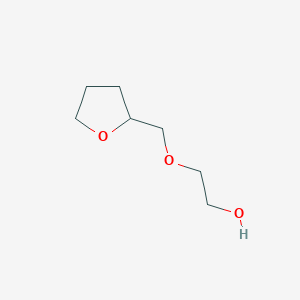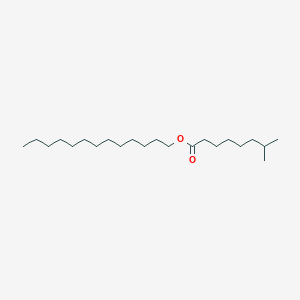
Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a type of nitroimidazole derivative that has been synthesized using specific methods.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate is not fully understood. However, studies have suggested that this compound may act by inhibiting the synthesis of DNA in microorganisms and cancer cells. It may also disrupt the electron transport chain in parasites, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been found to inhibit the growth of various microorganisms by disrupting their DNA synthesis. Additionally, this compound has been found to have low toxicity in animal studies, making it a potentially safe compound for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate in lab experiments include its potential antimicrobial, antiparasitic, and anticancer properties. It is also a relatively safe compound with low toxicity. However, the limitations of using this compound include its limited solubility in water, which may affect its bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate. One potential direction is to study its potential as an anticancer drug. Another direction is to investigate its potential as an antimicrobial and antiparasitic agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to improve its solubility and bioavailability.
Conclusion:
In conclusion, Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate is a chemical compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in medicine and other fields.
Métodos De Síntesis
The synthesis of Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate involves the reaction of ethyl bromopyruvate with 5-amino-2-methyl-4-nitroimidazole in the presence of a base. The reaction yields the desired product, which can be purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been found to possess antimicrobial, antiparasitic, and anticancer properties. It has been tested against various strains of bacteria, fungi, and parasites, and has shown promising results in inhibiting their growth.
Propiedades
Número CAS |
139975-80-7 |
|---|---|
Nombre del producto |
Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate |
Fórmula molecular |
C9H12BrN3O4 |
Peso molecular |
306.11 g/mol |
Nombre IUPAC |
ethyl 3-(5-bromo-2-methyl-4-nitroimidazol-1-yl)propanoate |
InChI |
InChI=1S/C9H12BrN3O4/c1-3-17-7(14)4-5-12-6(2)11-9(8(12)10)13(15)16/h3-5H2,1-2H3 |
Clave InChI |
QHNLWJOCPDJOSH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCN1C(=NC(=C1Br)[N+](=O)[O-])C |
SMILES canónico |
CCOC(=O)CCN1C(=NC(=C1Br)[N+](=O)[O-])C |
Sinónimos |
ETHYL 3-(5-BROMO-2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)PROPANOATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B153756.png)
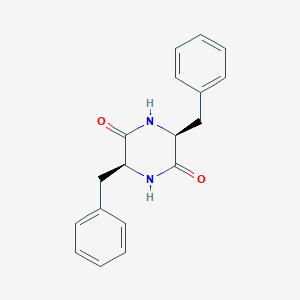
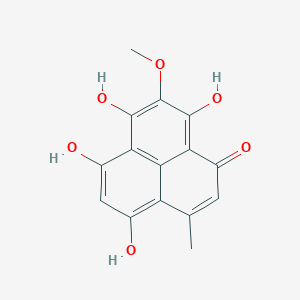
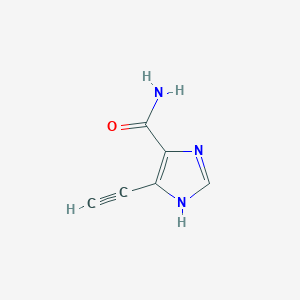
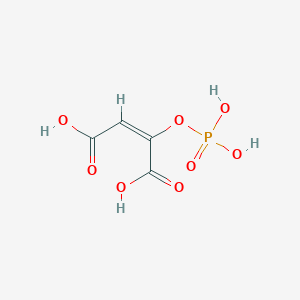
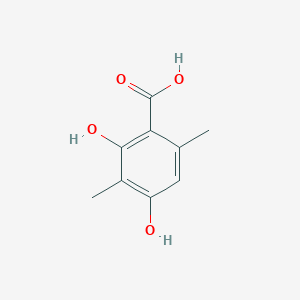
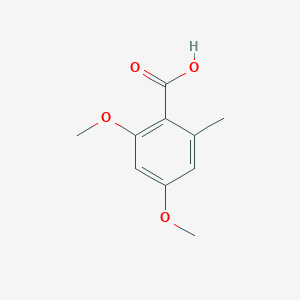
![2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B153780.png)
![N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-benzyl-10-(3-hydrazinyl-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B153784.png)
